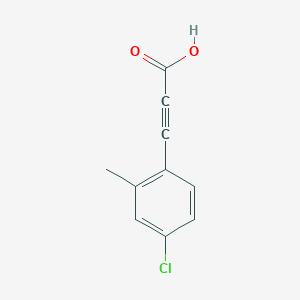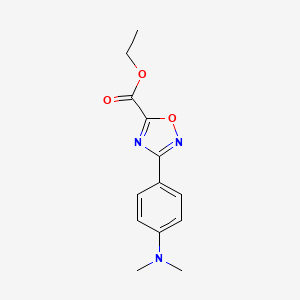
1-(3-Bromo-4-methoxybenzyl)-1h-1,2,4-triazole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-4-methoxybenzyl)-1h-1,2,4-triazole-3-carbonitrile is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a bromine atom, and a methoxybenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-methoxybenzyl)-1h-1,2,4-triazole-3-carbonitrile typically involves the reaction of 3-bromo-4-methoxybenzyl chloride with 1H-1,2,4-triazole-3-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromo-4-methoxybenzyl)-1h-1,2,4-triazole-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of substituted triazole derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Aplicaciones Científicas De Investigación
1-(3-Bromo-4-methoxybenzyl)-1h-1,2,4-triazole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-4-methoxybenzyl)-1h-1,2,4-triazole-3-carbonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole ring and bromine atom. These interactions can lead to the inhibition of enzymatic activity or modulation of receptor functions, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Bromo-4-methoxybenzyl)-4-(4-methylphenyl)piperazine: Shares the bromine and methoxybenzyl groups but differs in the core structure.
3-Bromo-4-methoxybenzyl alcohol: Contains the same substituents but lacks the triazole and nitrile groups.
2-[(3-Bromo-4-methoxybenzyl)amino]-1-butanol hydrochloride: Similar substituents with different functional groups and core structure
Uniqueness
1-(3-Bromo-4-methoxybenzyl)-1h-1,2,4-triazole-3-carbonitrile is unique due to its combination of a triazole ring, bromine atom, and methoxybenzyl group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C11H9BrN4O |
|---|---|
Peso molecular |
293.12 g/mol |
Nombre IUPAC |
1-[(3-bromo-4-methoxyphenyl)methyl]-1,2,4-triazole-3-carbonitrile |
InChI |
InChI=1S/C11H9BrN4O/c1-17-10-3-2-8(4-9(10)12)6-16-7-14-11(5-13)15-16/h2-4,7H,6H2,1H3 |
Clave InChI |
VQXTYWPZOLJJGZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CN2C=NC(=N2)C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-Ethyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide](/img/structure/B14892822.png)
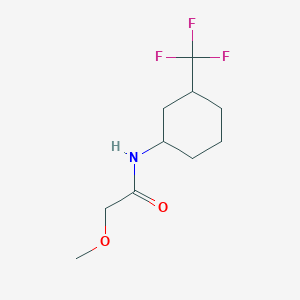

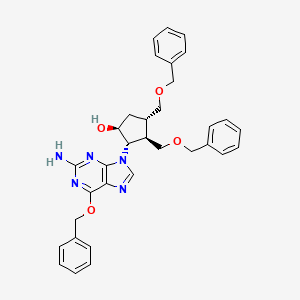
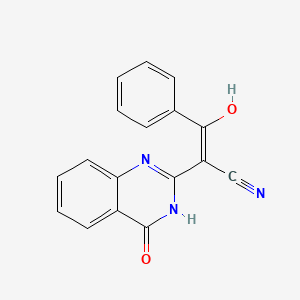
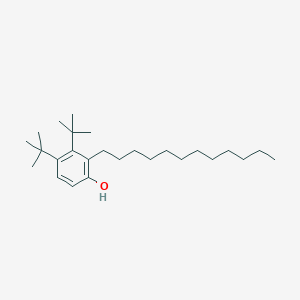
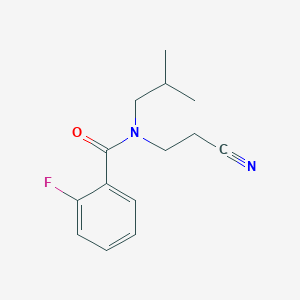
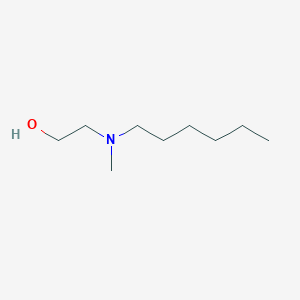
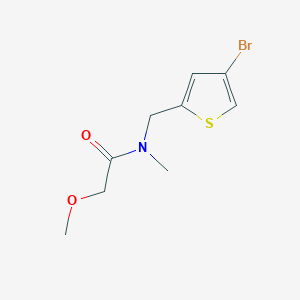
![(19S)-10,19-diethyl-19-hydroxy-8-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B14892859.png)

